molecular formula C17H14N2OS B14453231 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole CAS No. 76099-30-4

4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole

Cat. No.: B14453231
CAS No.: 76099-30-4
M. Wt: 294.4 g/mol
InChI Key: DAGJUBHDLVLDKE-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of thiazepine and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a benzimidazole derivative with a thiazepine precursor. This intermediate is then subjected to cyclization under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiazepine or benzimidazole rings, such as:

  • 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
  • 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2

Uniqueness

What sets 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole apart is its specific combination of thiazepine and benzimidazole rings, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

76099-30-4

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

1-phenyl-15-oxa-14-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(20-17)11-21-17/h1-9,13H,10-11H2

InChI Key

DAGJUBHDLVLDKE-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Origin of Product

United States

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